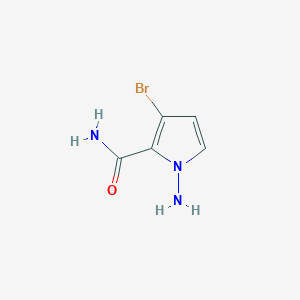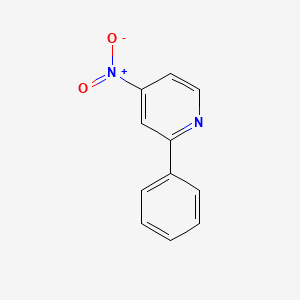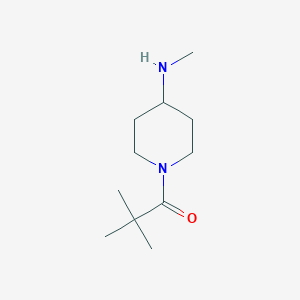![molecular formula C7H8ClN5 B11899068 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1802489-66-2](/img/structure/B11899068.png)
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound with the molecular formula C7H7ClN4. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitro-1H-pyrazole with dimethylamine, followed by reduction and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, particularly CDK2 inhibitors, which are potential anticancer agents.
Biological Studies: The compound is studied for its effects on cell cycle progression and apoptosis induction in cancer cells.
Chemical Biology: It serves as a tool compound for probing biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the essential hydrogen bonding interactions with key residues in the CDK2 active site .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine
Uniqueness
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK2 makes it a valuable compound in cancer research .
Properties
CAS No. |
1802489-66-2 |
|---|---|
Molecular Formula |
C7H8ClN5 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-chloro-1,3-dimethylpyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C7H8ClN5/c1-3-4-5(8)10-7(9)11-6(4)13(2)12-3/h1-2H3,(H2,9,10,11) |
InChI Key |
HXTQAODNURZZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)

![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)









